3-iodo-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-Iodo-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of an iodine atom at the 3-position, a methyl group at the 1-position, and a carboxamide group at the 5-position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1-methyl-1H-pyrazole-5-carboxamide typically involves the iodination of 1-methyl-1H-pyrazole-5-carboxamide. One common method is the treatment of N-propargyl-N’-tosylhydrazines with molecular iodine in the presence of sodium bicarbonate, which provides 5-substituted 4-iodo-1-tosylpyrazoles in good yields . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Cyclization Reactions: The pyrazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
3-Iodo-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-iodo-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, similar compounds like 3-methyl-1H-pyrazole-5-carboxylic acid act as potent and selective inhibitors of D-amino acid oxidase, protecting cells from oxidative stress . The exact molecular targets and pathways for this compound may vary depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1H-pyrazole-5-carboxylic acid
- 3-Iodo-1H-pyrazole
- 1-Methyl-1H-pyrazole-5-carboxamide
Uniqueness
3-Iodo-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C5H6IN3O |
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Molecular Weight |
251.03 g/mol |
IUPAC Name |
5-iodo-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C5H6IN3O/c1-9-3(5(7)10)2-4(6)8-9/h2H,1H3,(H2,7,10) |
InChI Key |
CCTMPMXAWUDMRO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)I)C(=O)N |
Origin of Product |
United States |
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